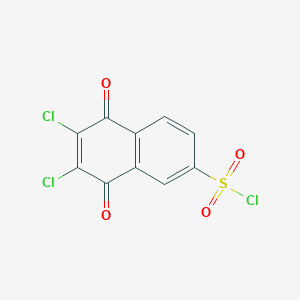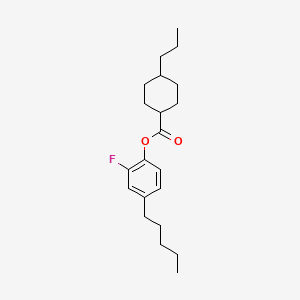
2-Fluoro-4-pentylphenyl 4-propylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-pentylphenyl 4-propylcyclohexane-1-carboxylate can be achieved through esterification reactions. One common method involves the reaction of 2-Fluoro-4-pentylphenol with 4-Propylcyclohexane-1-carboxylic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-pentylphenyl 4-propylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-pentylphenyl 4-propylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The fluoro group on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylphenyl 4-propylcyclohexane-1-carboxylate
- 2-Fluoro-4-ethylphenyl 4-propylcyclohexane-1-carboxylate
- 2-Fluoro-4-butylphenyl 4-propylcyclohexane-1-carboxylate
Uniqueness
2-Fluoro-4-pentylphenyl 4-propylcyclohexane-1-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluoro group and the pentyl chain on the phenyl ring can enhance its lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties.
Properties
CAS No. |
90311-40-3 |
|---|---|
Molecular Formula |
C21H31FO2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
(2-fluoro-4-pentylphenyl) 4-propylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C21H31FO2/c1-3-5-6-8-17-11-14-20(19(22)15-17)24-21(23)18-12-9-16(7-4-2)10-13-18/h11,14-16,18H,3-10,12-13H2,1-2H3 |
InChI Key |
DDVCDWMFEWDKTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(C=C1)OC(=O)C2CCC(CC2)CCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


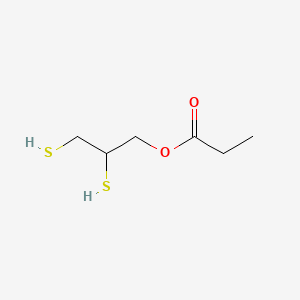
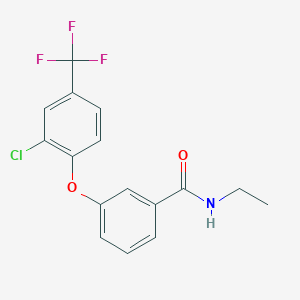
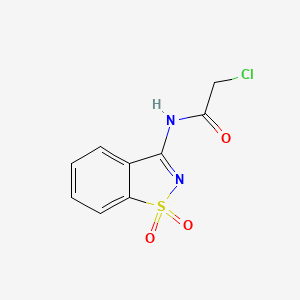
![5-Benzyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14351633.png)
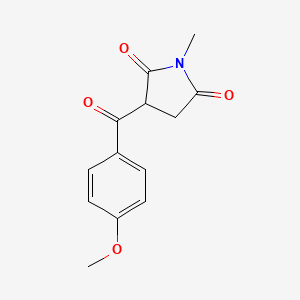
![3-[2-(Methylamino)benzoyl]oxolan-2-one](/img/structure/B14351648.png)

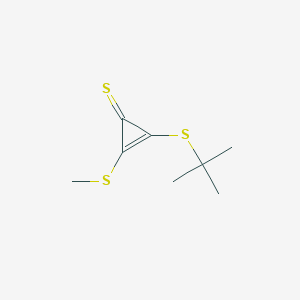
![2,2'-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14351671.png)
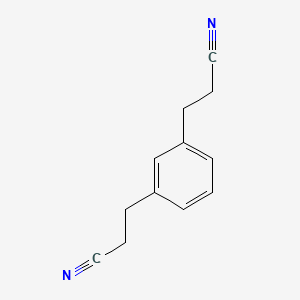
methanolate](/img/structure/B14351686.png)
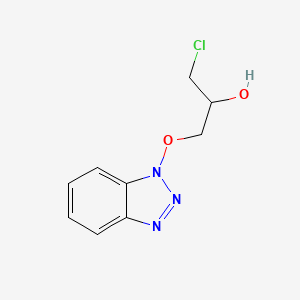
![(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine](/img/structure/B14351703.png)
